5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione
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Overview
Description
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione is an organic compound with a unique structure that combines a benzofuran ring with a hydroxyalkynyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzofuran core and the hydroxyalkynyl side chain.
Coupling Reaction: The hydroxyalkynyl side chain is introduced to the benzofuran core through a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Reaction Conditions: The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, at elevated temperatures (around 80-120°C) using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The alkyne moiety can be reduced to an alkene or alkane.
Substitution: The benzofuran ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H₂) under pressure.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitro groups (NO₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(3-oxo-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione.
Reduction: Formation of 5-(3-hydroxy-3-methylbut-1-en-1-yl)-2-benzofuran-1,3-dione.
Substitution: Formation of various substituted benzofuran derivatives.
Scientific Research Applications
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)nicotinic acid
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)furan-2-carboxylic acid
- 5-(3-Hydroxy-3-methylbut-1-yn-1-yl)thiophene-2-carbaldehyde
Uniqueness
5-(3-Hydroxy-3-methylbut-1-yn-1-yl)-2-benzofuran-1,3-dione is unique due to its benzofuran core, which imparts distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
681136-62-9 |
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Molecular Formula |
C13H10O4 |
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-(3-hydroxy-3-methylbut-1-ynyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C13H10O4/c1-13(2,16)6-5-8-3-4-9-10(7-8)12(15)17-11(9)14/h3-4,7,16H,1-2H3 |
InChI Key |
HEXPRCSWTVBSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=CC2=C(C=C1)C(=O)OC2=O)O |
Origin of Product |
United States |
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